molecular formula C19H21F2N3O B611276 Tedalinab CAS No. 916591-01-0

Tedalinab

Cat. No. B611276
M. Wt: 345.3938
InChI Key: NTPZXHMTJGOMCJ-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tedalinab (also known as GRC-10693) is a drug developed by Glenmark Pharmaceuticals for the treatment of osteoarthritis and neuropathic pain . It acts as a potent and selective cannabinoid CB2 receptor agonist . It has a very high selectivity of 4700x for CB2 over the related CB1 receptor, has good oral bioavailability, and has shown promising safety results and effective analgesic and anti-inflammatory actions in early clinical trials .


Molecular Structure Analysis

Tedalinab has the molecular formula C19H21F2N3O . Its IUPAC name is (4S,7R)-1-(2,4-difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide .


Physical And Chemical Properties Analysis

Tedalinab has a molar mass of 345.394 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Funding for Scientific Projects

TED organization, renowned for its impactful video presentations, has ventured into research funding. The Audacious Project by TED has granted substantial funds to scientific research projects, emphasizing the construction of new designer proteins, combating tropical parasitic diseases, and bioengineering plants for enhanced carbon capture. This innovative funding model is viewed as a significant opportunity to amplify impactful research, though concerns about bypassing traditional funding channels persist (Price, 2019).

The Value of Scientific Inquiry

Scientific research is pivotal for delving into the profound mysteries of the universe and life. It not only furthers our understanding but also drives technological advancements that benefit humanity and foster economic growth. The inherent beauty and utility of science were underscored in the 2013 AAAS Annual Meeting, highlighting the need for substantial investment in scientific endeavors (Press, 2013).

Enhancing Scientific Collaboration and Data Management

The evolution of scientific visualization, particularly for extensive data sets, underscores the importance of distributed scientific visualization applications. These applications demand robust infrastructure and sophisticated algorithms, like the Dynamic Pixel Bucket Partition (DPBP), to address challenges like heterogeneous resources, distributed environments, and communication delays. This focus on distributed massive data rendering accentuates the need for advanced grid technologies in scientific research (Zhu et al., 2003).

Defining and Measuring Research and Development

The Frascati Manual (2015) offers comprehensive definitions of research and experimental development (R&D), encompassing basic research, applied research, and experimental development. It establishes criteria for qualifying activities as R&D and addresses the complexities involved in measuring R&D activities across various scientific disciplines. The manual's focus on ensuring that R&D activities are innovative, creative, uncertain, systematic, and transferable/reproducible is instrumental for policy development and evaluation in the scientific domain (2015).

Data Sharing and Management in Scientific Research

The practice of data sharing among scientists, crucial for verifying results and building upon previous research, faces various challenges. These include issues related to data accessibility, preservation, and the lack of institutional support for data management. However, the willingness of scientists to share data under certain conditions, like formal citation, signifies a move towards more collaborative and transparent scientific research (Tenopir et al., 2011).

properties

IUPAC Name

(1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPZXHMTJGOMCJ-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030347
Record name Tedalinab
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tedalinab

CAS RN

916591-01-0
Record name (4S,7R)-1-(2,4-Difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916591-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedalinab [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916591010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedalinab
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEDALINAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7X34Y6Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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